5-Ethyl-2-oxopiperidine-3-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H13NO3 |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
5-ethyl-2-oxopiperidine-3-carboxylic acid |
InChI |
InChI=1S/C8H13NO3/c1-2-5-3-6(8(11)12)7(10)9-4-5/h5-6H,2-4H2,1H3,(H,9,10)(H,11,12) |
InChI Key |
OHCQFAJUOGVCMO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(C(=O)NC1)C(=O)O |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Strategies of the 2 Oxopiperidine 3 Carboxylic Acid Moiety
Functional Group Interconversions of the Carboxylic Acid and Lactam Functions
The presence of both a carboxylic acid and a lactam within the same molecule provides two primary sites for chemical modification. These functional groups can be selectively transformed into a variety of other functionalities, significantly expanding the synthetic utility of the core structure.
The carboxylic acid group of 5-Ethyl-2-oxopiperidine-3-carboxylic acid is readily converted into its corresponding ester. This transformation is not only a common method for protecting the carboxylic acid but also serves to modify the compound's solubility and electronic properties. Standard esterification methods can be employed, often involving reaction with an alcohol in the presence of an acid catalyst or a coupling agent. For instance, piperidine-carboxylic acids can be converted to their esters by reaction with an appropriate alcohol in the presence of coupling agents like p-toluenesulfonic acid or N,N'-carbonyldiimidazole. google.com The synthesis of various ethyl esters of substituted 2-oxopiperidine-3-carboxylates has been documented, highlighting the straightforward nature of this conversion. google.com
| Starting Material | Reagent | Product |
| Piperidine (B6355638) Carboxylic Acid | Alcohol, p-toluenesulfonic acid | Piperidine Carboxylic Acid Ester |
| Piperidine Carboxylic Acid | Alcohol, Boron trifluoride etherate | Piperidine Carboxylic Acid Ester |
| Piperidine Carboxylic Acid | Alcohol, N,N'-Carbonyldiimidazole | Piperidine Carboxylic Acid Ester |
The conversion of the carboxylic acid to an amide is a fundamental transformation, particularly for building larger molecules and in the synthesis of peptide analogs. This reaction typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by an amine. A vast array of modern peptide coupling reagents can be utilized for this purpose, enabling efficient amide bond formation under mild conditions with minimal side reactions like racemization. bachem.com
Common strategies involve the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization. google.compeptide.com Phosphonium and aminium/uronium salt-based reagents, including Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT), are also highly effective. peptide.compeptide.com The choice of reagent can be tailored to the specific substrates, for instance, DEPBT is noted for causing very little epimerization, making it suitable for sensitive amino acids. peptide.com A general procedure may involve dissolving the carboxylic acid and amine with a coupling agent like EDC.HCl and a catalyst such as 4-(Dimethylamino)pyridine (DMAP) in a suitable solvent like dichloromethane (B109758) (DCM). acgpubs.org
| Coupling Reagent Class | Examples | Additives | Key Features |
| Carbodiimides | DCC, DIC, EDC | HOBt, DMAP | Widely used, byproduct removal can be a factor. bachem.compeptide.com |
| Phosphonium Salts | BOP, PyBOP, PyAOP | Base (e.g., DIPEA) | High coupling rates, effective for hindered couplings. peptide.compeptide.com |
| Aminium/Uronium Salts | HBTU, HATU, TBTU, TOTU | Base (e.g., DIPEA) | Achieve high coupling rates with few side reactions. bachem.compeptide.com |
| Phosphoric Acid Derivatives | DEPBT | Base | Low rates of epimerization. peptide.com |
Halogenation of the piperidinone ring system, specifically at the α-position to the carboxylic acid, introduces a versatile synthetic handle for further functionalization via nucleophilic substitution reactions. While direct α-bromination of carboxylic acids with bromine (Br₂) under acidic conditions is often inefficient, the Hell-Volhard-Zelinskii (HVZ) reaction provides a robust method for this transformation. libretexts.org
The HVZ reaction involves treating the carboxylic acid with bromine and a catalytic amount of phosphorus tribromide (PBr₃). The mechanism proceeds through the initial conversion of the carboxylic acid to an acyl bromide. This intermediate readily enolizes, unlike the parent carboxylic acid. The resulting enol then reacts with bromine to afford the α-bromo acyl bromide. Subsequent hydrolysis during workup regenerates the α-bromo carboxylic acid. libretexts.org This product is a valuable intermediate, as the α-halogen is highly susceptible to Sₙ2 displacement by various nucleophiles, enabling the synthesis of α-hydroxy or α-amino acids. libretexts.org
Alpha-Substitution and Alkylation of the Piperidinone Ring System
The carbon atom at the 3-position of the 2-oxopiperidine ring is situated alpha to both the lactam and carboxylic acid carbonyl groups, making its proton acidic and amenable to deprotonation by a strong base. The resulting enolate can then be reacted with various electrophiles, such as alkyl halides, to install substituents at this position. This strategy is fundamental for elaborating the core scaffold.
For example, the synthesis of 3-Ethyl-2-oxopiperidine-3-carboxylic acid itself can be achieved from diethyl ethylmalonate, which involves an alkylation step. arkat-usa.org Furthermore, derivatives like the ethyl ester of 2-oxopiperidine-3-carboxylic acid can be deprotonated at the C3 position using a strong base like n-butyllithium, followed by reaction with an alkyl iodide to introduce a new alkyl group. arkat-usa.org This demonstrates a direct method for C3-alkylation on the pre-formed piperidinone ring. While the C3 position is most activated, alkylation can also be directed to other positions, such as C2 (alpha to the lactam nitrogen), by employing specific substrates and conditions, for instance using chiral bases to effect kinetic resolutions. acs.org
Rearrangement Reactions Involving Piperidine Ring Systems
Piperidine and piperidinone ring systems can participate in or be products of various molecular rearrangements, leading to significant structural transformations such as ring expansion or contraction. These reactions are powerful tools for accessing novel heterocyclic frameworks.
One of the most classic reactions involving lactam rings is the Beckmann rearrangement, which converts a cyclic oxime into an expanded lactam. For example, the oxime of cyclohexanone (B45756) rearranges in the presence of acid to form caprolactam, a seven-membered ring lactam. wikipedia.org This highlights a pathway for the synthesis of larger ring systems from piperidine precursors.
Conversely, ring contraction can be achieved through reactions like the Wolff rearrangement. libretexts.org In this reaction, an α-diazoketone, upon thermal or photochemical activation, rearranges to a ketene, which can be trapped by a nucleophile. This sequence can be designed to extrude a carbon atom from a ring system. For instance, the Wolff rearrangement of diazotetramic acids (which contain a five-membered lactam ring) has been used as a method to synthesize derivatives of 2-oxoazetidine-3-carboxylic acid, a four-membered β-lactam. beilstein-journals.org Such strategies could be conceptually applied to piperidinone systems to access smaller, strained ring structures.
Complex Molecular Architecture Construction
The this compound scaffold serves as a valuable starting point for the synthesis of complex, polycyclic molecules, including natural products. Its densely functionalized nature allows it to be incorporated as a key building block in convergent synthetic strategies.
A notable example is its use in the synthesis of the core skeleton of aspidosperma alkaloids. In this approach, 3-Ethyl-2-oxopiperidine-3-carboxylic acid is first converted into a more reactive β-ketoester. This intermediate is then coupled with an indole-containing acid chloride to form an indolyl-N-acylamide. This advanced precursor is specifically designed to undergo a rhodium(II)-catalyzed cyclization-cycloaddition cascade, a powerful reaction that rapidly builds molecular complexity and constructs the intricate, polycyclic framework characteristic of the target alkaloids. arkat-usa.org This application underscores the strategic importance of the 2-oxopiperidine-3-carboxylic acid moiety in providing a structurally defined and reactive platform for advanced synthetic endeavors.
Spiropiperidine Synthesis
Spiropiperidines are a class of compounds where a piperidine ring is fused to another ring system through a single shared carbon atom. rsc.org These structures are of significant interest as they introduce three-dimensional complexity into molecules. rsc.orgbepls.com The 2-oxopiperidine core can serve as a precursor for the synthesis of 2-spiropiperidines.
One effective strategy involves the cyclization of δ-amino-β-ketoesters. whiterose.ac.uk In a procedure developed for the synthesis of highly substituted 2-spiropiperidines, a protected δ-amino-β-ketoester is first deprotected, typically by removing a tert-butyloxycarbonyl (Boc) group using hydrochloric acid in dioxane to form the corresponding hydrochloride salt. This intermediate is then treated with a ketone in the presence of a mild base like sodium bicarbonate (NaHCO₃). This condition facilitates a cyclization reaction to yield the desired 2-spiropiperidin-4-ones. whiterose.ac.uk This method allows for the construction of piperidine rings spiro-fused to various carbocyclic and heterocyclic rings. whiterose.ac.uk
The scope of this reaction has been explored with different ketones, leading to a variety of 2-spiropiperidine structures. The efficiency and diastereoselectivity of the reaction can be influenced by the nature of the ketone used. whiterose.ac.uk
Table 1: Synthesis of 2-Spiropiperidines via Cyclization
| Entry | Ketone | Product | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Acetone | 2,2,6,6-Tetramethyl-4-oxo-piperidine-3-carboxylic acid methyl ester | 85 | 2.5:1 |
| 2 | Cyclopentanone | 6,6-Dimethyl-4-oxo-1-azaspiro[4.4]nonane-3-carboxylic acid methyl ester | 75 | 3:1 |
| 3 | Cyclohexanone | 6,6-Dimethyl-4-oxo-1-azaspiro[4.5]decane-3-carboxylic acid methyl ester | 81 | 2:1 |
| 4 | Tetrahydropyran-4-one | 6,6-Dimethyl-1-oxa-8-azaspiro[4.5]decan-9-one-7-carboxylic acid methyl ester | 57 | 1.5:1 |
This data is adapted from a study on the synthesis of highly substituted 2-spiropiperidines and illustrates the general methodology. whiterose.ac.uk
Cyclization-Cycloaddition Cascades (e.g., Rh(II)-Catalyzed)
Rhodium(II)-catalyzed reactions are powerful tools for the construction of complex cyclic systems. nih.govecust.edu.cn A particularly elegant strategy involves the in-situ generation of a carbonyl ylide from a diazo compound, which can then undergo an intramolecular [3+2] cycloaddition reaction. nih.gov This cascade process allows for the rapid assembly of intricate molecular architectures from relatively simple precursors.
This methodology can be applied to derivatives of the 2-oxopiperidine-3-carboxylic acid scaffold. To achieve this, the core structure would need to be appropriately functionalized. For instance, the carboxylic acid could be converted into a diazoketone, and an unsaturated tether (e.g., an alkene or alkyne) could be installed elsewhere on the piperidine ring or on the lactam nitrogen.
The general mechanism proceeds as follows:
Carbenoid Formation: A rhodium(II) catalyst, such as rhodium(II) acetate (B1210297), reacts with the diazo compound to form a highly reactive rhodium carbenoid intermediate.
Carbonyl Ylide Generation: The rhodium carbenoid undergoes cyclization onto a nearby carbonyl group (such as the lactam carbonyl or a ketone derived from the carboxylic acid) to generate a carbonyl ylide dipole.
Intramolecular Cycloaddition: This transient ylide then undergoes a [3+2] dipolar cycloaddition with the tethered π-system, leading to the formation of a complex, polycyclic product. nih.gov
The outcome of these reactions is highly dependent on the catalyst, solvent, and temperature. For example, in a study on the synthesis of the icetexane core, the Rh(II)-catalyzed reaction of a diazo dione (B5365651) precursor led to the desired cycloadduct. nih.gov Interestingly, at room temperature, an epoxy-indanone was the major product, which could then be thermally converted to the final cycloadduct at a higher temperature (80 °C), suggesting the reaction proceeds via a thermally reversible carbonyl ylide formation. nih.gov
Table 2: Effect of Catalyst on a Model Rh(II)-Catalyzed Cyclization/Cycloaddition
| Catalyst | Solvent | Temperature (°C) | Product(s) | Yield (%) |
| Rh₂(OAc)₄ | Benzene | 80 | Cycloadduct | 78 |
| Rh₂(OAc)₄ | Benzene | 25 | Epoxide + Cycloadduct | 71 (<10) |
| Cu(acac)₂ | Benzene | 80 | Complex Mixture | - |
This table illustrates typical catalyst and condition screening for Rh(II)-catalyzed cascade reactions, based on findings in the literature. nih.gov
Influence of Intramolecular Interactions on Reactivity (e.g., Hydrogen Bonding)
Intramolecular interactions, particularly hydrogen bonds (IMHBs), can significantly influence the conformation and reactivity of a molecule. unito.it In the 2-oxopiperidine-3-carboxylic acid moiety, there is a potential for the formation of an intramolecular hydrogen bond between the carboxylic acid proton (the donor) and the lone pair of electrons on the lactam carbonyl oxygen (the acceptor).
The formation of such a hydrogen bond would create a pseudo-six-membered ring, which can impart conformational rigidity to the structure. This rigidification can have several consequences for the molecule's chemical reactivity:
Conformational Control: The IMHB can lock the molecule into a specific conformation, which may be more or less favorable for certain reactions. This pre-organization can influence the stereochemical outcome of reactions at or near the piperidine ring.
Modulation of Acidity and Nucleophilicity: The involvement of the carboxylic acid proton in an IMHB can decrease its acidity, making it less readily available for deprotonation. Conversely, the engagement of the lactam carbonyl in a hydrogen bond can decrease its nucleophilicity and its availability to participate in other intermolecular interactions. unito.itquora.com
Directing Group Effects: The fixed spatial arrangement created by the hydrogen bond can allow the carboxylic acid or lactam group to act as a directing group in certain reactions, influencing regioselectivity.
The strength of this intramolecular hydrogen bond is dependent on the solvent environment. In polar, protic solvents, intermolecular hydrogen bonding with the solvent can compete with and disrupt the IMHB. unito.it In contrast, in nonpolar, aprotic solvents, the formation of the IMHB is more favored. unito.it Computational studies and spectroscopic methods like NMR and IR can be used to investigate the presence and strength of such intramolecular interactions. researchgate.net Understanding these subtle forces is crucial for predicting and controlling the chemical behavior of the this compound molecule.
Advanced Spectroscopic and Structural Elucidation of 5 Ethyl 2 Oxopiperidine 3 Carboxylic Acid and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 5-Ethyl-2-oxopiperidine-3-carboxylic acid, both ¹H and ¹³C NMR would be employed to assign the chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum would reveal distinct signals corresponding to the protons on the piperidine (B6355638) ring, the ethyl substituent, the carboxylic acid, and the amide group. Protons adjacent to the carbonyl group and the nitrogen atom are expected to be deshielded, appearing at a lower field (higher ppm values). libretexts.org The carboxylic acid proton typically appears as a broad singlet at a very downfield chemical shift, often above 10 ppm. The amide (N-H) proton would also be a broad singlet. The ethyl group would present as a characteristic triplet and quartet pattern.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbons of the lactam and the carboxylic acid are the most deshielded, typically appearing in the 160-185 ppm region. oregonstate.edu The carbons of the piperidine ring and the ethyl group would resonate in the aliphatic region of the spectrum.
While specific experimental data for this compound is not widely published, the expected chemical shifts can be predicted based on analyses of similar piperidine and carboxylic acid derivatives. mdpi.comresearchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures and general spectroscopic principles.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| COOH | 10.0 - 13.0 (broad s, 1H) | 170 - 175 |
| C=O (Lactam) | - | 165 - 170 |
| N-H | 7.5 - 8.5 (broad s, 1H) | - |
| H-3 | 3.2 - 3.6 (m, 1H) | 45 - 50 |
| H-4 | 1.8 - 2.2 (m, 2H) | 25 - 30 |
| H-5 | 1.6 - 2.0 (m, 1H) | 35 - 40 |
| H-6 | 3.0 - 3.4 (m, 2H) | 40 - 45 |
| -CH₂CH₃ | 1.3 - 1.6 (m, 2H) | 28 - 33 |
| -CH₂CH₃ | 0.8 - 1.0 (t, 3H) | 10 - 15 |
Mass Spectrometry for Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a molecule's exact molecular weight and providing clues to its structure through fragmentation patterns.
For this compound (molecular formula: C₈H₁₃NO₃), high-resolution mass spectrometry (HRMS) would confirm the molecular ion peak [M+H]⁺ at m/z 172.0917, corresponding to the calculated exact mass.
The fragmentation pattern in the mass spectrum offers significant structural information. In the mass spectra of most carboxylic acid derivatives, a common fragmentation involves the cleavage of the bond adjacent to the carbonyl group to form a stable acylium ion (R-CO⁺). libretexts.org For the title compound, characteristic fragmentation pathways would likely include the loss of the carboxylic acid group (-COOH, 45 Da), the ethyl group (-C₂H₅, 29 Da), and ring cleavage of the piperidine core. The base peak in the spectrum would depend on the relative stability of the resulting fragment ions.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound (Note: These are predicted fragmentation patterns.)
| m/z (Mass/Charge Ratio) | Proposed Fragment Structure/Loss |
| 172 | [M+H]⁺ (Molecular Ion) |
| 154 | [M - H₂O]⁺ |
| 143 | [M - C₂H₅]⁺ (Loss of ethyl group) |
| 126 | [M - COOH]⁺ (Loss of carboxyl group) |
| 98 | Further fragmentation of the piperidine ring |
X-ray Crystallography for Solid-State Structure and Absolute Configuration
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of structure, including bond lengths, bond angles, and torsional angles. For a chiral molecule like this compound, which has stereocenters at positions 3 and 5, crystallography on a single crystal can determine the relative and absolute configuration of these centers.
A crystallographic study would reveal the conformation of the six-membered piperidine ring, which typically adopts a chair or twisted-chair conformation to minimize steric strain. mdpi.com It would also detail the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and amide functional groups, which dictate the crystal packing arrangement. researchgate.net While a specific crystal structure for the title compound is not publicly available, analysis of related piperidine carboxylates provides insight into the expected structural features. researchgate.net
Table 3: Data Obtained from a Hypothetical X-ray Crystallography Study
| Parameter | Type of Information Provided |
| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal lattice. |
| Space Group | Symmetry of the crystal arrangement. |
| Bond Lengths | Precise distances between bonded atoms (e.g., C=O, C-N, C-C). |
| Bond Angles | Angles between adjacent bonds (e.g., O-C-C, C-N-C). |
| Torsional Angles | Dihedral angles defining the conformation of the piperidine ring. |
| Hydrogen Bonding | Identification of intermolecular and intramolecular hydrogen bonds. |
| Absolute Configuration | Unambiguous assignment of stereocenters (R/S configuration). |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, oxygen) in a compound. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula to verify the compound's purity and empirical formula. libretexts.org
For this compound, the molecular formula is C₈H₁₃NO₃, with a molecular weight of 171.19 g/mol . The theoretical elemental composition can be calculated precisely from this information. Experimental results from elemental analysis must fall within a narrow margin of error (typically ±0.4%) of the theoretical values to confirm the elemental composition of the synthesized compound.
Table 4: Theoretical Elemental Composition of this compound (C₈H₁₃NO₃)
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass in Molecule | Percentage Composition (%) |
| Carbon (C) | 12.01 | 8 | 96.08 | 56.12% |
| Hydrogen (H) | 1.008 | 13 | 13.104 | 7.66% |
| Nitrogen (N) | 14.01 | 1 | 14.01 | 8.18% |
| Oxygen (O) | 16.00 | 3 | 48.00 | 28.04% |
| Total | - | - | 171.194 | 100.00% |
Computational and Theoretical Investigations of 2 Oxopiperidine 3 Carboxylic Acid Systems
Molecular Modeling and Docking Studies for Receptor Interactions
Molecular modeling and docking are pivotal computational techniques used to predict how a molecule, such as a derivative of 2-oxopiperidine-3-carboxylic acid, interacts with a biological target, typically a protein receptor. This approach is fundamental in drug discovery for assessing the potential of a compound to act as a therapeutic agent.
Docking simulations place the molecule (ligand) into the binding site of a receptor and calculate a "docking score," which estimates the binding affinity. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For instance, studies on piperidine-2-carboxylic acid analogs as NMDA receptor antagonists have utilized molecular modeling to understand pharmacological results and propose binding geometries within the receptor site. nih.gov Such analyses help in rationalizing the structure-activity relationships (SAR) and guiding the design of more potent and selective inhibitors. nih.govresearchgate.net
The process involves:
Preparation of the Ligand: The 3D structure of the 5-Ethyl-2-oxopiperidine-3-carboxylic acid is generated and its energy is minimized to find the most stable conformation.
Preparation of the Receptor: A high-resolution 3D structure of the target protein, often obtained from X-ray crystallography or NMR spectroscopy, is prepared by adding hydrogen atoms and assigning charges.
Docking Simulation: The ligand is placed into the defined binding site of the receptor, and various conformations and orientations are sampled.
Scoring and Analysis: The resulting poses are scored based on a function that approximates the binding free energy. The best-scoring poses are then analyzed to identify crucial intermolecular interactions. For example, docking studies on piperidine (B6355638) derivatives have identified key hydrogen bonds and π–cation interactions that stabilize the complex. nih.gov
Quantum Mechanical Calculations on Electronic Structure and Reactivity
Quantum mechanical (QM) calculations provide a detailed description of the electronic structure of a molecule, offering profound insights into its geometry, stability, and chemical reactivity.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used QM method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. nih.gov For 2-oxopiperidine-3-carboxylic acid systems, DFT is used to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles. nih.gov The piperidine ring in such compounds typically adopts a chair conformation. nih.govnih.gov
Calculate Spectroscopic Properties: Predict vibrational frequencies (IR and Raman spectra) and NMR chemical shifts, which can be compared with experimental data to confirm the structure.
Determine Electronic Properties: Calculate properties like dipole moment, polarizability, and electrostatic potential, which are crucial for understanding intermolecular interactions. nih.gov
| Parameter | Bond | Typical Calculated Value (Å) |
| Bond Length | C=O (amide) | ~1.22 |
| C-N (amide) | ~1.30 | |
| C=O (acid) | ~1.22 | |
| C-O (acid) | ~1.37 | |
| O-H (acid) | ~0.97 |
Table 1: Representative geometric parameters for a 2-oxopiperidine-3-carboxylic acid scaffold, as can be determined by DFT calculations. Values are based on typical bond lengths for similar functional groups found in related structures. scholarsresearchlibrary.com
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.com
HOMO: This orbital is the highest energy orbital containing electrons and acts as an electron donor. Its energy level is related to the molecule's ionization potential and its susceptibility to attack by electrophiles.
LUMO: This is the lowest energy orbital that is empty of electrons and acts as an electron acceptor. Its energy level is related to the electron affinity and the molecule's reactivity towards nucleophiles. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. A smaller gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net FMO analysis helps predict the regioselectivity and stereoselectivity of chemical reactions. wikipedia.orgnumberanalytics.com
| Orbital | Energy (eV) | Description |
| HOMO | -4.8 to -5.5 | Localized on the amide group and carboxylic acid, indicating these are primary sites for electrophilic attack. |
| LUMO | -1.5 to -2.0 | Delocalized over the carbonyl groups, suggesting these are the primary sites for nucleophilic attack. |
| HOMO-LUMO Gap | 2.8 to 4.0 | Indicates the molecule's overall reactivity and kinetic stability. |
Table 2: Illustrative Frontier Molecular Orbital (FMO) energy values for a piperidine derivative system. The HOMO-LUMO gap is a key indicator of chemical reactivity. nih.gov
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals that align with the classic Lewis structure representation. wikipedia.org This method is particularly useful for analyzing delocalization effects and hyperconjugative interactions. nih.gov
Key insights from NBO analysis include:
Hybridization and Bonding: It details the hybridization of atomic orbitals that form the chemical bonds.
Charge Distribution: It provides a more detailed picture of atomic charges and electron distribution within the molecule.
Donor-Acceptor Interactions: NBO analysis quantifies the stabilization energy (E(2)) associated with delocalization from a filled (donor) NBO to an empty (acceptor) NBO. These interactions, especially from lone pairs (n) to anti-bonding orbitals (π* or σ*), are crucial for understanding molecular stability and resonance effects, such as the strong resonance in the amide group. researchgate.netrsc.org
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| n(Oamide) | π(C-Namide) | ~30-50 | Amide Resonance |
| n(Oacid) | σ(C-Oacid) | ~5-15 | Hyperconjugation |
| σ(C-H) | σ*(C-N) | ~2-5 | Hyperconjugation |
Table 3: Example of a second-order perturbation theory analysis from an NBO calculation for a molecule containing an amide and carboxylic acid. The stabilization energy E(2) quantifies the strength of electron delocalization from a donor to an acceptor orbital. nih.govresearchgate.net
Investigation of Reaction Mechanisms and Transition States via Computational Methods
Computational chemistry is an indispensable tool for elucidating the detailed pathways of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states (TS). The transition state is the highest energy point along the reaction coordinate and determines the activation energy of the reaction.
For reactions involving 2-oxopiperidine-3-carboxylic acid systems, such as cyclization, functionalization, or ring-opening, computational methods can:
Locate Transition Structures: Algorithms are used to find the specific geometry of the transition state.
Calculate Activation Energies (ΔG‡): The energy difference between the reactants and the transition state provides the activation energy, which is directly related to the reaction rate. acs.org
Verify the Reaction Pathway: Intrinsic Reaction Coordinate (IRC) calculations can confirm that a located transition state correctly connects the reactants and products.
Evaluate Competing Mechanisms: When multiple reaction pathways are possible, their respective activation energies can be calculated to predict which pathway is more favorable. For example, DFT calculations have been used to determine whether reactions proceed through concerted or stepwise mechanisms and to rationalize stereochemical outcomes. acs.orgresearchgate.net
Analysis of Non-Covalent Interactions and Intermolecular Forces
Non-covalent interactions are critical in determining the physical properties, crystal packing, and biological activity of molecules. For this compound, the key non-covalent interactions include hydrogen bonding and van der Waals forces.
Hydrogen Bonding: The molecule has multiple sites for hydrogen bonding: the carboxylic acid group (-COOH) can act as both a hydrogen bond donor (O-H) and acceptor (C=O), and the amide group can act as a donor (N-H) and an acceptor (C=O). These interactions are crucial for forming dimers in solution or extended networks in the solid state, significantly influencing properties like melting and boiling points. rsc.org
van der Waals Forces: These include dispersion forces and dipole-dipole interactions, which are important for molecular packing and interactions with nonpolar regions of a receptor.
Computational methods like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts in a crystal structure, providing insight into the nature and relative importance of different interactions. nih.gov
| Donor (D) — H ··· Acceptor (A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | Angle (D-H···A) (°) |
| O—H ··· O=C | ~0.97 | ~1.7 - 2.0 | ~2.7 - 2.9 | 160 - 180 |
| N—H ··· O=C | ~1.01 | ~1.9 - 2.2 | ~2.9 - 3.2 | 150 - 170 |
Table 4: Typical geometries for hydrogen bonds that could be formed by this compound. These parameters are essential for understanding the supramolecular structure and receptor binding. rsc.org
Prediction and Characterization of Spectroscopic Properties (e.g., First Hyperpolarizability)scirp.org
A thorough review of scientific literature reveals a significant gap in the computational and theoretical investigation of the spectroscopic properties of this compound and its parent system, 2-oxopiperidine-3-carboxylic acid. Despite the importance of piperidine derivatives in various fields, including medicinal chemistry, specific theoretical predictions and characterizations of spectroscopic data for this particular compound are not publicly available in existing research. researchgate.netnih.govijsr.netresearchgate.netnih.gov
Computational chemistry serves as a powerful tool for predicting a range of molecular properties, including spectroscopic characteristics and nonlinear optical phenomena such as the first hyperpolarizability. scirp.org These theoretical studies, often employing methods like Density Functional Theory (DFT), provide valuable insights into the electronic structure and behavior of molecules, complementing experimental data. preprints.org However, at present, no dedicated computational studies appear to have been published that focus on the prediction of properties like NMR, IR, or Raman spectra, or the first hyperpolarizability for this compound.
While general computational studies on various substituted piperidine derivatives exist, they are typically aimed at understanding reaction mechanisms, conformational preferences, or biological activity rather than a detailed analysis of spectroscopic properties. nih.govresearchgate.netnih.gov For instance, computational modeling has been used to understand the selectivity in the functionalization of N-alkyl piperidines.
The absence of such specific computational data for this compound means that detailed research findings and data tables regarding its predicted spectroscopic properties cannot be provided at this time. Future computational investigations would be necessary to elucidate these characteristics and contribute to a more comprehensive understanding of this compound's physicochemical profile.
Biological and Pharmacological Relevance of the 2 Oxopiperidine 3 Carboxylic Acid Scaffold
Modulation of Receptor Systems and Enzyme Activities
Derivatives of the 2-oxopiperidine-3-carboxylic acid scaffold have been investigated for their interactions with several important biological targets, demonstrating a wide range of pharmacological activities.
TrkB Receptor Activation Potential
The Tropomyosin receptor kinase B (TrkB) is a high-affinity receptor for brain-derived neurotrophic factor (BDNF) and plays a crucial role in neuronal survival, differentiation, and synaptic plasticity. While direct studies on "5-Ethyl-2-oxopiperidine-3-carboxylic acid" are limited, research into related heterocyclic structures suggests potential interactions with neurotrophic pathways. For instance, certain multi-target ligands have been designed to interact with both the TrkB receptor and serotonin (B10506) receptors to promote neuroprotection. mdpi.com The development of ligands that can activate the TrkB receptor is a significant area of interest for treating neurodegenerative diseases. mdpi.com
c-Met Kinase Inhibition
The c-Met kinase, a receptor tyrosine kinase, is a well-known proto-oncogene, and its aberrant activation is implicated in various human cancers. The 3-carboxypiperidin-2-one scaffold has been identified as a potent core for the design of c-Met kinase inhibitors. researchgate.netnih.govnih.gov A series of compounds incorporating this scaffold were synthesized and evaluated for their ability to inhibit c-Met kinase and suppress the proliferation of cancer cell lines. researchgate.netnih.gov Several of these derivatives exhibited significant inhibitory effects on c-Met with IC50 values in the nanomolar range. researchgate.netnih.gov
Table 1: c-Met Kinase Inhibitory Activity of 2-Oxopiperidine-3-carboxylic Acid Derivatives
| Compound | c-Met IC50 (nM) | MKN45 Cell Proliferation IC50 (µM) |
|---|---|---|
| 6a | 8.6 | 0.57 |
| 6b | 11 | 1.1 |
| 6c | 24 | 16 |
| 6d | 50 | >20 |
| 6e | 81 | >20 |
Data sourced from Molecules (2014). researchgate.net
Acetylcholinesterase Enzyme Inhibition
Acetylcholinesterase (AChE) inhibitors are cornerstone therapies for Alzheimer's disease, working by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.gov While direct evidence for "this compound" is not prominent, related piperidine (B6355638) and piperazine (B1678402) carboxylic acid derivatives have been explored as AChE inhibitors. nih.govnih.gov For example, a series of 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives demonstrated competitive inhibition of AChE with Ki values in the low micromolar range. nih.gov This suggests that the broader class of N-heterocyclic carboxylic acids warrants investigation for AChE inhibitory potential.
Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Related Piperazine Carboxylic Acid Derivatives
| Compound | AChE Ki (µM) |
|---|---|
| 4a | 29.56 ± 2.50 |
| 4b | 14.80 ± 1.50 |
| 4c | 10.18 ± 1.00 |
| 4d | 13.50 ± 1.30 |
Data sourced from Bioorganic Chemistry (2023). nih.gov
N-Methyl-D-aspartic Acid (NMDA) Receptor Antagonism
NMDA receptors are critical for synaptic plasticity and memory function, but their overactivation can lead to excitotoxicity and neuronal cell death. Consequently, NMDA receptor antagonists are of interest for treating conditions like cerebral ischemia and neurodegenerative disorders. nih.gov The piperidine-2-carboxylic acid and piperazine-2-carboxylic acid structures are key components in several potent and selective NMDA receptor antagonists. nih.govnih.gov For instance, cis-4-(tetrazolylalkyl)piperidine-2-carboxylic acids have been developed as potent and selective antagonists. nih.gov One of the most potent compounds from this series, LY233053, showed an IC50 of 107 nM in displacing [3H]CGS-19755 binding. nih.gov These findings highlight the utility of the piperidine carboxylic acid scaffold in the design of NMDA receptor modulators. google.comquickcompany.in
Gamma-Aminobutyric Acid (GABA) Receptor Binding Profiles
The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system. Compounds that modulate GABA receptors or GABA uptake are used as anxiolytics, sedatives, and anticonvulsants. mdpi.commdpi.com Piperidine-3-carboxylic acid, also known as nipecotic acid, is a well-known inhibitor of GABA transporters (GATs), particularly GAT-1. nih.govcaymanchem.com Studies on hydroxy- and amino-substituted derivatives of piperidine-3-carboxylic acid have shown that they can act as inhibitors of the GABA uptake system, though they are generally weaker than nipecotic acid itself. nih.gov For instance, (3RS,4RS)-4-hydroxypiperidine-3-carboxylic acid and (3RS,5SR)-5-hydroxypiperidine-3-carboxylic acid were found to be inhibitors of the GABA uptake system. nih.gov Notably, nipecotic acid does not significantly bind to GABAA or GABAB receptors, with IC50 values greater than 100 µM for both. caymanchem.com
In Vitro Biological Activity of Piperidine Carboxylic Acid Derivatives
Beyond specific receptor modulation, derivatives of piperidine carboxylic acid have demonstrated a range of other biological activities in in vitro studies. These activities underscore the versatility of this chemical scaffold in drug discovery.
Research has shown that various derivatives exhibit activities such as:
Anticancer Properties : As detailed in the c-Met inhibition section, derivatives can inhibit the proliferation of cancer cell lines. researchgate.netnih.gov
Antimicrobial Activity : Certain 4-arylpiperidine-3-carboxylic acid derivatives have been synthesized and evaluated for their potential antibacterial activities. researchgate.netresearchgate.net
Enzyme Inhibition : Besides acetylcholinesterase, other enzyme inhibitory activities have been explored. For example, some coumarin-3-carboxamide derivatives, which contain a related carboxamide functional group, have been evaluated for antibacterial and anticancer effects. nih.gov
PPARγ Agonism : Some piperine (B192125) derivatives, which contain a piperidine ring, have been identified as potential Peroxisome Proliferator-Activated Receptor γ (PPARγ) agonists, with one compound showing an IC50 of 2.43 μM. dovepress.com
The diverse biological profile of piperidine carboxylic acid derivatives makes this scaffold, including the specific compound this compound, a subject of continuing interest for the development of new therapeutic agents. nih.gov
Antimicrobial Properties (Antibacterial and Antifungal Activity)
Derivatives of the piperidine scaffold have demonstrated notable antimicrobial activities. biointerfaceresearch.com The structural versatility of this chemical framework allows for the synthesis of compounds with efficacy against various bacterial and fungal pathogens. researchgate.netacademicjournals.org
Antibacterial Activity: Research has shown that piperidine derivatives can be active against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.comresearchgate.net For instance, certain synthetic piperidine derivatives were tested against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), showing inhibitory activity. biointerfaceresearch.comresearchgate.net In one study, compound 2, (E)-methyl 3-(p-(2-(piperidin-1-yl) ethoxy)-phenyl)-acrylate, showed good activity against Staphylococcus aureus, which was attributed to the decrease in the hydrocarbon chain of the ester part compared to its analogue. biointerfaceresearch.comresearchgate.net
Similarly, studies on 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, which share a similar heterocyclic acid structure, have shown structure-dependent antimicrobial activity, particularly against Gram-positive pathogens like S. aureus, E. faecalis, and C. difficile. nih.gov For example, compounds 14 and 24b from this series showed promising activity against vancomycin-intermediate S. aureus strains. nih.gov Another study synthesized a series of (2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and found that a hydrazone with a 5-nitrothien-2-yl fragment surpassed the control antibiotic cefuroxime (B34974) against several tested bacterial strains. nih.gov
Antifungal Activity: The antifungal potential of piperidine derivatives has also been explored. While some studies have shown limited to no activity against certain fungal species like Fusarium verticilliodes and Penicillium digitatium, other derivatives have shown varying degrees of inhibition against fungi such as Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans. academicjournals.orgresearchgate.net For example, one study reported that while several synthesized piperidine compounds were inactive against many tested fungi, compounds 5, 6, 9, and 10 showed some level of inhibition against A. niger, A. flavus, S. cerevisiae, and C. albicans. academicjournals.orgresearchgate.net Another study highlighted a benzoyl derivative (Compound I) and a sulfonyl derivative (Compound III) of piperidine-4-carboxamide, with Compound III showing good antifungal activity. researchgate.net
| Compound Class | Tested Organism | Activity Noted |
|---|---|---|
| Piperidine Derivatives | Staphylococcus aureus (Gram-positive) | Active biointerfaceresearch.comresearchgate.net |
| Piperidine Derivatives | Escherichia coli (Gram-negative) | Active biointerfaceresearch.comresearchgate.net |
| 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives | Vancomycin-intermediate S. aureus | Promising activity nih.gov |
| (2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid hydrazone derivative | Various bacterial strains | Potent effect, surpassing control antibiotic cefuroxime in some cases nih.gov |
| Piperidine Derivatives | Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, Candida albicans | Varying degrees of inhibition academicjournals.orgresearchgate.net |
| Sulfonyl derivative of Piperidine-4-carboxamide | Fungi | Good antifungal activity researchgate.net |
Neurotrophic Effects
Derivatives of piperidine carboxylic acids have been investigated for their potential in addressing neurodegeneration. nih.govnih.gov Nipecotic acid (piperidine-3-carboxylic acid) is known to act as a GABA reuptake inhibitor and is used in research concerning diseases related to GABAergic neurotransmission dysfunction. nih.gov
In one study, a series of heterocyclic compounds was synthesized by amidating ethyl piperidine-3-carboxylate (ethyl nipecotate) with various carboxylic acids that possess antioxidant and/or anti-inflammatory properties. nih.gov Several of these compounds showed significant potential as inhibitors of lipid peroxidation and oxidative protein glycation. nih.gov Specifically, a derivative of sinapic acid (Compound 4) was found to be more active against lipid peroxidation than a ferulic acid derivative (Compound 3). nih.gov This neuroprotective potential is often linked to the antioxidant capacity of the molecules and their ability to mitigate oxidative stress, a key factor in neurodegenerative processes. nih.govjelsciences.com Thiazolidine-4-carboxylic acid derivatives, for instance, have been shown to reverse oxidative stress and the inflammatory cascade associated with ethanol-induced neurodegeneration by potentially reducing the ROS/NF-κB/NLRP3/TNF-α/COX-2 cascade. jelsciences.com These findings suggest that the piperidine carboxylic acid scaffold can be a valuable starting point for developing agents with neuroprotective effects. nih.gov
Chemical Scaffold in Lead Compound Development for Biological Research
A "lead compound" is a chemical starting point for the development of new drugs, possessing some desirable biological activity but requiring modification to enhance potency, selectivity, or pharmacokinetic properties. nih.gov The 2-oxopiperidine-3-carboxylic acid scaffold, and the broader piperidine framework, are considered privileged structures in medicinal chemistry due to their frequent appearance in biologically active molecules. biointerfaceresearch.comnih.gov5z.com
The piperazine-2-carboxylic acid scaffold, a related nitrogen-containing heterocycle, is highlighted as a pharmacologically important core found in drugs like the Angiotensin II antagonist and the aspartyl protease inhibitor Indinavir. 5z.com Its suitability for combinatorial chemistry allows for the creation of large libraries of diverse compounds for high-throughput screening. 5z.com Similarly, the piperidine ring's conformational flexibility and the presence of functional groups for modification make the 2-oxopiperidine-3-carboxylic acid scaffold an attractive template for developing new therapeutic agents. nih.govnih.gov
Researchers have used this type of scaffold to design and synthesize novel compounds targeting a range of biological processes. For example, novel piperidine-3-carboxamide derivatives were designed as potential anti-osteoporosis agents by targeting the enzyme cathepsin K, which is involved in bone resorption. nih.gov This was achieved by using a fragment growth strategy to enhance interactions with the target's active site. nih.gov The indole-2-carboxylic acid scaffold has also been used to design new agonists for the TRPV1 receptor. mdpi.com These examples underscore the utility of such scaffolds in rational drug design, allowing for systematic structural modifications to optimize biological activity and develop novel lead compounds for further investigation. nih.govmdpi.com
Applications in Advanced Chemical Synthesis and Materials Science
Utility as a Versatile Synthetic Building Block in Organic Synthesis
The reactivity of the lactam, the stereocenters, and the carboxylic acid handle on the 5-Ethyl-2-oxopiperidine-3-carboxylic acid scaffold provide multiple avenues for chemical modification. This versatility allows it to serve as a key intermediate in the construction of more elaborate molecular architectures.
The Aspidosperma family of alkaloids is a large group of monoterpenoid indole (B1671886) alkaloids known for their complex, densely fused polycyclic structures. st-andrews.ac.ukacs.org The synthesis of these molecules represents a significant challenge in organic chemistry and has spurred the development of numerous innovative synthetic strategies. acs.org A common approach involves the use of a common intermediate that can be divergently elaborated to produce multiple members of the alkaloid family. st-andrews.ac.ukacs.org
While direct synthesis routes starting from this compound are not extensively documented in the literature, its core structure is highly relevant. Substituted piperidine (B6355638) and lactam rings are foundational precursors for building the intricate frameworks of Aspidosperma alkaloids. rsc.orgarkat-usa.org For instance, the pioneering synthesis of aspidospermine (B1204331) utilized a 4a-ethyl-octahydroquinolin-7-one, a related cyclic amine structure, as a key precursor to the core tricyclic system. arkat-usa.orgresearchgate.net
The functional groups on this compound offer logical connection points for synthetic elaboration. The carboxylic acid can be converted into other functional groups, while the lactam ring can be opened or reduced to generate different amine derivatives, paving the way for the formation of the characteristic polycyclic systems of alkaloids like aspidospermidine (B1197254) and vincadifformine. st-andrews.ac.ukrsc.org The ethyl group at the 5-position is a key substituent that aligns with the substitution patterns required for many members of this natural product family. nih.gov
Table 1: Potential Synthetic Utility in Alkaloid Synthesis
| Feature of Target Compound | Role in Aspidosperma Alkaloid Synthesis | Representative Target Alkaloids |
| Piperidine Core | Forms a fundamental part of the final pentacyclic framework. rsc.org | Aspidospermidine, Aspidofractinine st-andrews.ac.uk |
| Ethyl Group | Provides the characteristic C-5 ethyl substituent present in many Aspidosperma alkaloids. nih.gov | Vincadifformine, Quebrachamine acs.orgrsc.org |
| Carboxylic Acid | Serves as a versatile chemical handle for chain elongation or functional group interconversion. | Limaspermidine st-andrews.ac.uk |
| Lactam Moiety | Can be selectively reduced or manipulated to form new carbon-nitrogen bonds required for ring fusion. nih.gov | Goniomitine rsc.org |
Piperidine derivatives are ubiquitous scaffolds in medicinal chemistry and the production of fine chemicals. nih.gov The structural and functional versatility of this compound makes it a valuable intermediate for synthesizing a range of specialty compounds. Intramolecular cyclization reactions are a primary method for constructing piperidine rings, which can then be used as building blocks. nih.gov The combination of a lactam and a carboxylic acid within the same molecule allows for orthogonal chemical transformations, enabling the stepwise construction of complex target molecules with high degrees of control.
Integration into Materials Science Research
The application of organic molecules in materials science is a rapidly growing field. Compounds like this compound, while not traditionally used in this context, possess latent potential for integration into advanced materials due to their specific functional groups.
The lactam structure within this compound is analogous to ε-caprolactam, the monomer used in the production of Nylon 6 via ring-opening polymerization. This suggests the potential for this compound to be incorporated into polyamide chains, creating functional polymers. The ethyl and carboxylic acid side groups would introduce specific properties to the resulting polymer, such as altered solubility, thermal characteristics, or providing sites for cross-linking or post-polymerization modification.
Aggregation-Induced Emission (AIE) is a photophysical phenomenon where certain molecules (AIEgens) are non-emissive in dilute solutions but become highly luminescent when aggregated or in the solid state. mdpi.comub.edu This effect is often attributed to the restriction of intramolecular rotation (RIR) in the aggregated state, which blocks non-radiative decay pathways. nih.gov
The this compound core itself is not a conventional AIEgen, as these are typically composed of propeller-shaped aromatic structures like tetraphenylethylene. nih.gov However, it could serve as a scaffold onto which known AIE-active chromophores are attached. The carboxylic acid group is an ideal anchor point for covalently linking AIEgens to the piperidine ring. Such a hybrid molecule could be explored for applications in sensors or imaging, where the piperidine unit might influence solubility, biocompatibility, or molecular packing, thereby modulating the AIE effect. acs.org
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electric field, such as that from a high-intensity laser. researchgate.net Organic materials with extensive π-electron delocalization have attracted significant attention for their large NLO susceptibility. researchgate.net Key to NLO activity is the presence of electron-donating and electron-accepting groups connected by a conjugated system, which facilitates intramolecular charge transfer.
While this compound lacks the extended π-conjugation necessary for significant intrinsic NLO activity, it can be viewed as a modifiable building block. The amine within the piperidine ring can act as an electron donor, and the carbonyl/carboxylic acid groups have electron-withdrawing character. Theoretical and synthetic studies could focus on introducing conjugated linkers to the molecule to connect these groups and create a "push-pull" system. Research on other organic polymers has shown that incorporating polar chromophores into a polymer backbone can lead to materials with excellent and stable NLO properties, such as second-harmonic generation (SHG). mdpi.com The investigation of this compound would involve its chemical modification to enhance its hyperpolarizability and explore its potential use in optoelectronic and photonic devices. mdpi.com
Table 2: Potential Roles in Materials Science
| Research Area | Potential Role of this compound | Key Functional Groups Involved |
| Polymer Science | Functional monomer for modified polyamides. | Lactam ring (for ring-opening polymerization). |
| Luminescent Materials | Scaffold for attaching AIE-active chromophores. mdpi.com | Carboxylic acid (for covalent linkage). |
| Nonlinear Optics | Foundational structure for synthesis of NLO-active molecules. researchgate.net | Amine (donor), Carbonyl (acceptor). |
Applications in Agrochemical Development (e.g., Herbicides, Fungicides)
The piperidine scaffold is a recurring motif in the design of modern agrochemicals due to its versatile stereochemistry and the ability to introduce a variety of substituents, which allows for the fine-tuning of biological activity. While direct and extensive research specifically detailing the agrochemical applications of this compound is not prominently available in publicly accessible literature, the broader class of piperidine carboxylic acid derivatives has been the subject of significant investigation for the development of novel herbicides and fungicides.
The structural features of this compound, namely the lactam ring, the carboxylic acid function, and the ethyl group at the 5-position, suggest its potential as a lead structure in agrochemical discovery. The development of piperidine-based agrochemicals often involves the exploration of structure-activity relationships (SAR), where modifications to the piperidine ring and its substituents can lead to enhanced efficacy and selectivity.
Fungicidal Potential:
Patents and research literature indicate that piperidine carboxylic acid derivatives are being actively explored for their fungicidal properties. For instance, a European patent application (EP3013821B1) discloses a class of piperidinecarboxylic acid derivatives for use as fungicides. These compounds are reported to be effective against a range of phytopathogenic fungi. The core structure of a piperidine ring coupled with a carboxylic acid moiety is central to the claimed fungicidal activity. The substitution pattern on the piperidine ring is a key determinant of the spectrum and potency of the fungicidal action.
Further research into piperidine-containing compounds has yielded potent antifungal agents. For example, novel thymol (B1683141) derivatives incorporating a piperidine moiety have demonstrated significant efficacy against crop-threatening fungi such as Sclerotinia sclerotiorum and Phytophthora capsici. One such derivative, compound 5v , exhibited excellent in vitro activity against S. sclerotiorum with an EC50 value of 12.829 µg/mL, outperforming the commercial fungicide azoxystrobin. In vivo assays showed that this compound achieved over 98% curative and protective efficacy against S. sclerotiorum at a concentration of 200 µg/mL.
The following table summarizes the fungicidal activity of selected piperidine derivatives against various plant pathogens, illustrating the potential of this class of compounds.
| Compound/Derivative Class | Target Pathogen | Activity (EC50/Efficacy) | Reference |
| Piperidinecarboxylic acid derivatives | Phytopathogenic fungi | Broad-spectrum fungicidal activity | EP3013821B1 |
| Piperidine-containing thymol derivative (5v) | Sclerotinia sclerotiorum | EC50: 12.829 µg/mL; >98% in vivo efficacy | (Discovery of novel piperidine-containing thymol derivatives as potent antifungal agents for crop protection, 2024) |
| Piperidine-containing thymol derivatives (5m, 5t) | Phytophthora capsici | EC50: 8.420 µg/mL and 8.414 µg/mL | (Discovery of novel piperidine-containing thymol derivatives as potent antifungal agents for crop protection, 2024) |
Herbicidal Potential:
The carboxylic acid group is a well-known pharmacophore in herbicides, particularly in the class of synthetic auxins. Herbicides containing pyridine (B92270) carboxylic acid and other related heterocyclic carboxylic acids have been successfully commercialized. These compounds often mimic the natural plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible weed species.
Research into piperidinium-based herbicidal ionic liquids (HILs) has shown promise. These compounds pair a piperidinium (B107235) cation with a herbicidal anion, such as dicamba. This approach aims to improve the efficacy and physical properties of existing herbicides. The structural modifications of the piperidine ring in these HILs, such as the length of the alkyl chain, have been shown to influence their surface properties and phytotoxicity.
While direct evidence for the herbicidal activity of this compound is scarce, the presence of the carboxylic acid group suggests that it could be a building block for the synthesis of novel herbicides. The ethyl group at the 5-position could influence the compound's interaction with biological targets and its metabolic stability in plants. Further research would be necessary to explore this potential and to understand the structure-activity relationships for this specific substitution pattern.
Future Directions and Emerging Research Avenues for 5 Ethyl 2 Oxopiperidine 3 Carboxylic Acid Studies
Novel Synthetic Methodologies and Process Intensification
The efficient and scalable synthesis of 5-Ethyl-2-oxopiperidine-3-carboxylic acid and its derivatives is paramount for enabling extensive biological evaluation and material science applications. While classical synthetic routes exist, future research should focus on the development of more sustainable, efficient, and versatile methodologies.
One promising avenue is the application of biocatalysis . The use of enzymes, such as lipases and hydrolases, can offer high stereoselectivity and milder reaction conditions compared to traditional chemical methods. For instance, engineered enzymes could be employed for the asymmetric synthesis of specific stereoisomers of this compound, which is crucial for understanding structure-activity relationships. A recent study highlighted the first biocatalytic synthesis of piperidine (B6355638) derivatives using an immobilized lipase, demonstrating the potential for creating reusable and efficient catalytic systems.
Flow chemistry represents another significant area for process intensification. Continuous flow reactors offer superior heat and mass transfer, leading to improved reaction control, higher yields, and enhanced safety, particularly for reactions that are highly exothermic or involve hazardous reagents. mdpi.commdpi.com The synthesis of piperidine and pyrrolidine (B122466) derivatives has been successfully demonstrated using electroreductive cyclization in a flow microreactor, suggesting a viable strategy for the continuous production of the target compound. wikipedia.orgmolbase.com A continuous flow protocol for the rapid and scalable synthesis of α-chiral piperidines has also been developed, showcasing the potential for high-throughput synthesis of analog libraries. chemimpex.com
Furthermore, the development of novel catalytic systems is crucial. This includes the exploration of earth-abundant metal catalysts to replace expensive and toxic heavy metals. nih.gov Research into innovative cyclization strategies, such as gold-catalyzed annulation or radical-mediated cyclizations, could provide new pathways to the 2-oxopiperidine-3-carboxylic acid scaffold with diverse substitution patterns. nih.govresearchcommons.org The synthesis of related structures, such as ethyl 5-acetyl-1-R-4-aryl-6-hydroxy-6-methyl-2-oxopiperidine-3-carboxylates, has been reported, providing a foundation for exploring similar multicomponent reactions to access the 5-ethyl derivative. osi.lv
| Methodology | Potential Advantages | Key Research Focus |
| Biocatalysis | High stereoselectivity, mild reaction conditions, sustainability. | Enzyme screening and engineering for specific transformations. |
| Flow Chemistry | Improved safety, scalability, and process control. mdpi.commdpi.com | Optimization of reaction conditions in continuous flow systems. |
| Novel Catalysis | Cost reduction, reduced environmental impact, novel reactivity. nih.gov | Development of new catalysts and reaction pathways. |
Exploration of Undiscovered Biological Activities and Molecular Targets
The piperidine nucleus is a well-established pharmacophore, with derivatives exhibiting a wide range of biological activities, including analgesic, anti-inflammatory, and central nervous system effects. acs.org However, the specific biological profile of this compound remains largely uncharted territory.
Future research should involve comprehensive screening of this compound and its analogs against a diverse panel of biological targets. Given that piperidine-3-carboxylic acid derivatives have been investigated as GABA uptake inhibitors , exploring the potential of the 5-ethyl substituted analog in this area is a logical starting point. This could have implications for the treatment of neurological disorders such as epilepsy and anxiety.
The 2-oxopiperidine (δ-lactam) moiety is structurally related to the β-lactam ring found in penicillin and other antibiotics, which are known to inhibit bacterial cell wall synthesis. researchgate.netresearchgate.net While the six-membered ring of this compound is less strained than a β-lactam, its potential as an antimicrobial agent should not be overlooked. Investigations into its activity against a broad spectrum of bacteria and fungi, including drug-resistant strains, are warranted.
Furthermore, the broader class of piperidine derivatives has shown promise in areas such as cancer and Alzheimer's disease . osi.lvmdpi.com Screening for anticancer activity against various cell lines and for effects on pathways relevant to neurodegenerative diseases could uncover novel therapeutic applications. For instance, novel 5-oxopyrrolidine derivatives, which share a similar lactam-carboxylic acid motif, have demonstrated promising anticancer and antimicrobial activities. chemimpex.com
| Potential Biological Activity | Rationale/Related Compounds | Potential Therapeutic Area |
| GABA Uptake Inhibition | Known activity of piperidine-3-carboxylic acid derivatives. | Epilepsy, Anxiety |
| Antimicrobial Activity | Structural similarity to β-lactam antibiotics. researchgate.netresearchgate.net | Infectious Diseases |
| Anticancer Activity | Activity observed in other piperidine derivatives. osi.lv | Oncology |
| Neuroprotective Effects | Activity of related scaffolds in Alzheimer's models. mdpi.com | Neurodegenerative Diseases |
Advanced Computational Modeling for Predictive Design
In silico methods are indispensable tools in modern drug discovery, enabling the rational design of new molecules with desired properties and the prediction of their biological activities. For this compound, advanced computational modeling can guide the synthesis of more potent and selective analogs.
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the structural features of a series of this compound analogs with their biological activities. wikipedia.orgosi.lv By systematically modifying the substituents on the piperidine ring and the carboxylic acid group, a library of compounds can be synthesized and tested. The resulting data can be used to develop predictive QSAR models that can then be used to design new analogs with enhanced activity.
Molecular docking simulations can provide insights into the potential binding modes of this compound and its derivatives with various biological targets. acs.orgmdpi.comnih.gov For example, if a particular enzyme or receptor is identified as a potential target through biological screening, docking studies can be used to predict how the compound interacts with the active site. This information can then be used to design modifications to the molecule that are predicted to improve binding affinity and selectivity. Recent studies have successfully used molecular docking to investigate the binding of 2-oxo-piperidine derivatives to targets such as MDM2 and insulin-inhibiting protein receptors. acs.orgnih.gov
The combination of QSAR and molecular docking can create a powerful predictive design loop. QSAR models can identify key structural features associated with activity, while molecular docking can provide a mechanistic understanding of these interactions at the molecular level. This integrated approach can significantly accelerate the discovery of lead compounds based on the this compound scaffold.
| Computational Method | Application | Expected Outcome |
| QSAR | Correlate chemical structure with biological activity. wikipedia.orgosi.lv | Predictive models for designing more potent analogs. |
| Molecular Docking | Predict binding modes with biological targets. acs.orgmdpi.comnih.gov | Rational design of modifications to improve binding affinity. |
| Molecular Dynamics | Simulate the dynamic behavior of the ligand-target complex. | Understanding of binding stability and conformational changes. |
Development of Advanced Materials Based on the Piperidine-3-carboxylic Acid Scaffold
Beyond its potential in medicine, the unique chemical structure of this compound makes it an interesting building block for the development of advanced materials. The presence of a lactam ring, a carboxylic acid, and an ethyl group provides multiple points for polymerization and functionalization.
The lactam moiety can undergo ring-opening polymerization to produce polyamides (nylons). acs.org The resulting polymers could have unique properties due to the presence of the ethyl and carboxylic acid side chains. These side chains could influence the polymer's solubility, thermal stability, and mechanical properties. The carboxylic acid group, in particular, offers a site for further modification, such as grafting other molecules or cross-linking polymer chains.
The bifunctional nature of the molecule (amine from the opened lactam and the carboxylic acid) also makes it a suitable monomer for the synthesis of polyamides and polyesters through condensation polymerization. These polymers could find applications as engineering plastics, fibers, or films. The ethyl group would be expected to influence the packing of the polymer chains and thus the material's crystallinity and mechanical strength.
Furthermore, the piperidine-3-carboxylic acid scaffold can be incorporated into functional polymers for biomedical applications. For example, it could be used to create biodegradable polymers for drug delivery systems, where the carboxylic acid group could be used to attach drug molecules. The synthesis of piperidine-based bioactive films for drug delivery applications has been explored, indicating the potential of this scaffold in materials science. nih.gov The reactivity of the 2-oxazoline group, which is structurally related to the 2-oxopiperidine moiety, has been utilized for the preparation of a variety of functional polymers for biomedical use. mdpi.com
| Material Type | Synthetic Approach | Potential Applications |
| Polyamides (Nylons) | Ring-opening polymerization of the lactam. acs.org | Specialty fibers, engineering plastics. |
| Condensation Polymers | Polycondensation using the amine and carboxylic acid functionalities. | Biodegradable materials, hydrogels. |
| Functional Polymers | Incorporation into polymer backbones or as pendant groups. | Drug delivery systems, bioactive coatings. nih.gov |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Ethyl-2-oxopiperidine-3-carboxylic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves cyclization of ethyl 3-aminocrotonate derivatives or reductive amination of keto-acid precursors. Reaction parameters (e.g., temperature, solvent polarity, catalyst loading) must be systematically optimized using design-of-experiment (DoE) approaches. For example, varying pH during cyclization can alter ring-closure efficiency . Characterization via HPLC and NMR is critical to assess purity and structural fidelity .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and stereochemistry of this compound?
- Methodological Answer :
- 1H/13C NMR : Analyze chemical shifts for the ethyl group (δ ~1.2 ppm for CH3, δ ~2.5 ppm for CH2), ketone carbonyl (δ ~205 ppm), and carboxylic acid (δ ~170 ppm). NOESY can confirm spatial proximity of substituents .
- IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and carboxylic O-H broad peaks (~2500-3000 cm⁻¹) .
- MS : High-resolution MS (HRMS) verifies molecular ion ([M+H]+) and fragmentation patterns .
Q. What are the key challenges in designing in vitro assays to study this compound’s biological activity?
- Methodological Answer : Challenges include solubility optimization (use DMSO/water mixtures), stability under physiological pH (conduct pre-assay stability tests), and selectivity against off-target enzymes. Dose-response curves should be validated with positive/negative controls, and IC50 values calculated using nonlinear regression models .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or binding interactions of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Solvent effects can be modeled using PCM or COSMO-RS .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to target proteins (e.g., enzymes). Validate docking poses with MD simulations (GROMACS) to assess binding stability .
Q. How should researchers address contradictory data in kinetic studies of this compound’s enzyme inhibition?
- Methodological Answer :
- Data Triangulation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays).
- Error Analysis : Quantify experimental variability (e.g., standard deviation across replicates) and assess instrument calibration.
- Contextual Factors : Consider buffer composition (e.g., metal ions affecting enzyme activity) or compound degradation during assays .
Q. What strategies are effective in studying the compound’s metabolic stability in hepatic microsomal assays?
- Methodological Answer :
- Incubation Conditions : Use pooled human liver microsomes with NADPH regeneration systems. Monitor time-dependent metabolite formation via LC-MS/MS.
- Data Interpretation : Calculate intrinsic clearance (CLint) using the substrate depletion method. Compare with positive controls (e.g., verapamil) .
Q. How does the compound’s stereochemistry influence its physicochemical properties and bioactivity?
- Methodological Answer : Synthesize enantiomers via chiral resolution (e.g., chiral HPLC) or asymmetric catalysis. Compare logP (octanol-water partitioning), solubility, and IC50 values. Molecular dynamics simulations can model stereospecific interactions with targets .
Q. What green chemistry approaches can be applied to improve the sustainability of its synthesis?
- Methodological Answer :
- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) or ethanol-water mixtures.
- Catalysis : Use immobilized enzymes or recyclable heterogeneous catalysts (e.g., Pd/C) to reduce waste.
- Metrics : Calculate E-factor (kg waste/kg product) and atom economy to benchmark improvements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
